molecular formula C14H13N5O3 B2928143 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 1903607-30-6

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No. B2928143
M. Wt: 299.29
InChI Key: TUIOTWKXHYMLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H13N5O3 and its molecular weight is 299.29. The purity is usually 95%.
BenchChem offers high-quality N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound that has been synthesized and evaluated for its antimicrobial properties. A study by Marri et al. (2018) explored the synthesis of related N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, which were screened for their in vitro antimicrobial activity against various bacterial and fungal strains. Some compounds in this series exhibited good activity, indicating potential applications in developing antimicrobial agents (Marri et al., 2018).

Corrosion Inhibition Evaluation

Another application of similar compounds involves their use as corrosion inhibitors. Yıldırım and Cetin (2008) synthesized derivatives including 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide and evaluated their effectiveness in preventing corrosion on steel surfaces in acidic and mineral oil media. These compounds were characterized by various spectroscopic techniques and tested for their corrosion prevention efficiencies, showing promising results at certain concentrations (Yıldırım & Cetin, 2008).

Chemical Oxidation Study

The compound's structural moiety has also been studied in the context of chemical oxidation. A study by Adolphe-Pierre et al. (1998) investigated the oxidation of an anticonvulsant containing a similar isoxazole group. The study observed various oxidation sites and degrees, primarily targeting the arylmethyl group without cleaving the isoxazole ring, leading to the formation of different derivatives. This research provides insights into the chemical reactivity and stability of the isoxazole and oxadiazole moieties under oxidative conditions (Adolphe-Pierre et al., 1998).

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-9-5-11(18-21-9)14-17-13(22-19-14)8-16-12(20)6-10-3-2-4-15-7-10/h2-5,7H,6,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIOTWKXHYMLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide

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